molecular formula C23H17ClN2OS B333612 N-(4-BIPHENYL-4-YL-1,3-THIAZOL-2-YL)-2-(4-CHLOROPHENYL)ACETAMIDE

N-(4-BIPHENYL-4-YL-1,3-THIAZOL-2-YL)-2-(4-CHLOROPHENYL)ACETAMIDE

Cat. No.: B333612
M. Wt: 404.9 g/mol
InChI Key: FXTKZBPJWZIDKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-BIPHENYL-4-YL-1,3-THIAZOL-2-YL)-2-(4-CHLOROPHENYL)ACETAMIDE is a heterocyclic compound that features a thiazole ring, a biphenyl group, and a chlorophenyl group. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-BIPHENYL-4-YL-1,3-THIAZOL-2-YL)-2-(4-CHLOROPHENYL)ACETAMIDE typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the Biphenyl Group: The biphenyl group can be introduced through a Suzuki coupling reaction, where a boronic acid derivative of biphenyl reacts with a halogenated thiazole.

    Attachment of the Chlorophenyl Group: The chlorophenyl group can be attached via a nucleophilic substitution reaction, where the thiazole derivative reacts with a chlorophenyl acetamide.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using efficient catalysts, optimizing reaction conditions (temperature, pressure, solvent), and employing continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups (if present) on the biphenyl or chlorophenyl rings, converting them to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole, biphenyl, and chlorophenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Halogenated derivatives and strong nucleophiles (e.g., amines, thiols) are often employed.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiazole, biphenyl, and chlorophenyl derivatives.

Scientific Research Applications

N-(4-BIPHENYL-4-YL-1,3-THIAZOL-2-YL)-2-(4-CHLOROPHENYL)ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-BIPHENYL-4-YL-1,3-THIAZOL-2-YL)-2-(4-CHLOROPHENYL)ACETAMIDE involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound may inhibit key enzymes involved in microbial or cancer cell metabolism.

    DNA Intercalation: It may intercalate into DNA, disrupting replication and transcription processes.

    Receptor Binding: The compound may bind to specific receptors, modulating signaling pathways involved in cell growth and survival.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-BIPHENYL-4-YL-1,3-THIAZOL-2-YL)-2-(4-CHLOROPHENYL)ACETAMIDE is unique due to its specific combination of a biphenyl group, a thiazole ring, and a chlorophenyl group, which may confer distinct biological activities and chemical properties compared to other thiazole derivatives.

Properties

Molecular Formula

C23H17ClN2OS

Molecular Weight

404.9 g/mol

IUPAC Name

2-(4-chlorophenyl)-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]acetamide

InChI

InChI=1S/C23H17ClN2OS/c24-20-12-6-16(7-13-20)14-22(27)26-23-25-21(15-28-23)19-10-8-18(9-11-19)17-4-2-1-3-5-17/h1-13,15H,14H2,(H,25,26,27)

InChI Key

FXTKZBPJWZIDKK-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CSC(=N3)NC(=O)CC4=CC=C(C=C4)Cl

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CSC(=N3)NC(=O)CC4=CC=C(C=C4)Cl

Origin of Product

United States

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